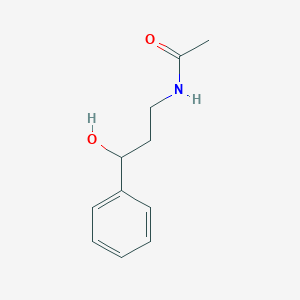

N-Acetylnorpseudophedrine

Description

Contextualization within N-Acetylated Compounds

N-acetylation is a fundamental chemical reaction in organic chemistry where an acetyl group is introduced onto a nitrogen atom. nih.gov This process is of significant interest in various scientific domains, including drug research, pharmaceutical manufacturing, and polymer chemistry. nih.gov The resulting N-acetylated compounds often exhibit altered chemical and physical properties compared to their primary and secondary amine precursors. For instance, acetylation can change a compound's polarity, solubility, and its ability to act as a hydrogen bond donor. forensicsciencereview.com

In the context of bioactive molecules, N-acetylation can serve as a method for producing prodrugs or for modifying the pharmacological profile of a substance. A well-known example of an N-acetylated compound is N-acetylcysteine (NAC), a derivative of the amino acid cysteine, which is used as a medication. ojp.gov The acetylation of amines is also a key step in the synthesis of many chemical intermediates and specialty chemicals. unca.edu

N-Acetylnorpseudophedrine fits within this class as the N-acetyl derivative of norpseudoephedrine (B1213554). Norpseudoephedrine, also known as cathine, is one of the four stereoisomers of phenylpropanolamine and is a naturally occurring stimulant found in the plant Catha edulis (khat). www.gov.ukwikipedia.org The acetylation of norpseudoephedrine results in a molecule with distinct analytical characteristics, which is of particular relevance in forensic and analytical chemistry for the identification of its precursors. forensics.org.my

Significance in Chemical and Stereochemical Research

The significance of this compound in chemical research is closely tied to the analysis of controlled substances and their derivatives. The rise of designer drugs, including synthetic cathinones, has necessitated the development of robust analytical methods to identify novel compounds and their metabolites. nih.govforensicsciencereview.comojp.gov this compound can be a potential marker or metabolite for the consumption of norpseudoephedrine or related compounds. Its characterization using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for forensic laboratories. scielo.brpsu.edunih.gov

Stereochemistry plays a pivotal role in the biological activity of phenethylamines. Norpseudoephedrine itself has two chiral centers, leading to four possible stereoisomers: (+)- and (-)-norpseudoephedrine, and (+)- and (-)-norephedrine. The (1R,2R)- and (1S,2S)- enantiomers constitute norpseudoephedrine, while the (1R,2S)- and (1S,2R)- enantiomers are norephedrine (B3415761). wikipedia.org The acetylation of norpseudoephedrine preserves these chiral centers, resulting in stereoisomers of this compound.

The study of these stereoisomers is significant because different enantiomers of a chiral drug can have markedly different pharmacological effects and potencies. Research into the stereoselective synthesis and separation of such compounds is a continuing area of interest in medicinal and organic chemistry. While specific research on the stereoselective activity of this compound is not extensively documented in publicly available literature, the principles derived from related compounds like ephedrine (B3423809) and amphetamine underscore the importance of stereochemical considerations. nih.gov

Scope and Objectives of Research on this compound

The primary objectives of academic research involving this compound are centered on its synthesis, characterization, and detection. Key research goals include:

Development of Synthetic Routes: Establishing efficient and stereocontrolled methods for the synthesis of this compound and its stereoisomers. This is often necessary to produce reference standards for analytical purposes. The acetylation of norpseudoephedrine can be achieved using various acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride. wikipedia.org

Analytical Method Validation: Creating and validating sensitive and specific analytical techniques for the detection and quantification of this compound in various matrices, including biological samples and seized materials. This often involves the use of GC-MS and liquid chromatography-mass spectrometry (LC-MS). scielo.brnih.gov

Metabolic Profiling: Investigating whether this compound is a metabolite of norpseudoephedrine or other related precursor compounds in biological systems. Understanding the metabolic pathways of controlled substances is crucial for interpreting toxicological findings.

Forensic Intelligence: Characterizing this compound to include it in forensic databases of controlled substances and their derivatives. This aids law enforcement and forensic scientists in identifying the synthetic routes and potential precursors used in clandestine laboratories. nih.govforensicsciencereview.com

Interactive Data Table: Related Phenylpropanolamine Compounds and their Properties.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Stereoisomerism |

|---|---|---|---|

| Norpseudoephedrine (Cathine) | C9H13NO | 151.21 | (1R,2R) and (1S,2S) |

| Norephedrine | C9H13NO | 151.21 | (1R,2S) and (1S,2R) |

| Pseudoephedrine | C10H15NO | 165.23 | (1S,2S) and (1R,2R) |

| Ephedrine | C10H15NO | 165.23 | (1R,2S) and (1S,2R) |

| Phenylpropanolamine | C9H13NO | 151.21 | Racemic mixture |

| This compound | C11H15NO2 | 193.24 | Preserves stereocenters of norpseudoephedrine |

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)acetamide |

InChI |

InChI=1S/C11H15NO2/c1-9(13)12-8-7-11(14)10-5-3-2-4-6-10/h2-6,11,14H,7-8H2,1H3,(H,12,13) |

InChI Key |

LNCULLHZZGMFOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for N Acetylnorpseudophedrine and Analogues

Strategies for N-Acetylation

The introduction of an acetyl group onto the nitrogen atom of norpseudoephedrine (B1213554) is a critical transformation. This can be achieved through direct acetylation or by modifying precursors prior to the final acetylation step.

Direct Acetylation Pathways

The direct N-acetylation of norpseudoephedrine involves the treatment of the primary amine with an acetylating agent. A common and effective method is the use of acetic anhydride (B1165640). In a typical procedure, norpseudoephedrine is reacted with acetic anhydride, often in the presence of a base or in an acidic medium like acetic acid, to yield N-Acetylnorpseudophedrine. For instance, attempts to O-acetylate the related compound norephedrine (B3415761) free base in acetic acid with acetic anhydride resulted primarily in the formation of the N-acetylated product. google.com Similarly, the acetylation of norephedrine hydrochloride with an excess of acetic anhydride in acetic acid has been reported. google.com While these examples utilize norephedrine, the same principle applies to the N-acetylation of its diastereomer, norpseudoephedrine. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent.

Another approach involves the use of potassium dichromate in sulfuric acid or potassium permanganate (B83412) in an acetic acid milieu, which are oxidizing conditions that can be followed by acetylation, though these are more commonly associated with the synthesis of ephedrone from pseudoephedrine. nih.gov

Acetylation via Precursor Modifications

An alternative to direct acetylation is the modification of precursors before the introduction of the acetyl group. This strategy is particularly relevant in the context of biocatalysis and multi-step chemical syntheses. For example, norpseudoephedrine analogues can be synthesized via a two-step biocatalytic process starting from benzaldehyde (B42025) and an acetyl donor. polimi.itgoogle.com In this process, a benzoin-type condensation is followed by a transamination to yield the norpseudoephedrine backbone. polimi.it This core structure can then be subjected to N-acetylation as a final step.

The synthesis of amphetamine from phenylpropanolamines like norpseudoephedrine also involves the formation of an acylated intermediate. google.com This highlights that acylation is a key step in the modification of the phenylpropanolamine structure. Such intermediates, prior to any reduction or further transformation, could be considered acetylated precursors in a broader synthetic scheme.

Stereoselective Synthesis Approaches

Controlling the stereochemistry at the two chiral centers of this compound is paramount for obtaining specific isomers. This is achieved through various stereoselective synthesis strategies.

Chiral Auxiliary-Based Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Pseudoephedrine itself is a well-known and practical chiral auxiliary used in asymmetric synthesis, particularly for diastereoselective alkylation reactions. acs.orgharvard.edu The principle involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.

In the context of synthesizing analogues, pseudoephenamine has been introduced as a versatile chiral auxiliary, demonstrating high stereocontrol in alkylation reactions, including those that form quaternary carbon centers. harvard.edunih.gov For instance, the alkylation of pseudoephenamine amides, generated by reaction with lithium diisopropylamide in the presence of lithium chloride, proceeds with high diastereoselectivity. harvard.edu A similar strategy could be envisioned for the synthesis of a specific stereoisomer of an this compound analogue, where a chiral auxiliary directs the formation of the desired stereocenters before or during the construction of the core structure, which is then N-acetylated. The chiral auxiliary can be recovered for future use. wikipedia.org

The table below summarizes some common chiral auxiliaries and their applications.

Table 1: Chiral Auxiliaries and Their Applications in Asymmetric Synthesis| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Pseudoephedrine | Asymmetric alkylation, Michael reactions | acs.orgnih.gov |

| Pseudoephenamine | Asymmetric alkylation, formation of quaternary centers | harvard.edunih.gov |

| Oxazolidinones | Stereoselective aldol (B89426) reactions, alkylation reactions | wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements | wikipedia.org |

| 8-Phenylmenthol | Ene reactions | wikipedia.org |

| trans-2-Phenyl-1-cyclohexanol | Ene reactions | wikipedia.org |

Asymmetric Catalysis in N-Acetylation

Asymmetric catalysis offers an efficient route to chiral molecules. While direct asymmetric N-acetylation catalysis is less common for this specific substrate, asymmetric catalysis plays a crucial role in establishing the stereochemistry of the norpseudoephedrine backbone prior to acetylation.

A notable example is the use of asymmetric transfer hydrogenation (ATH) to prepare all four stereoisomers of phenylpropanolamine (norephedrine and norpseudoephedrine). sigmaaldrich.com This method employs chiral Rh-complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), with formic acid and triethylamine (B128534) as the hydrogen source. sigmaaldrich.com The reaction proceeds under mild conditions and involves a dynamic kinetic resolution of a prochiral precursor, leading to high stereoselectivity. sigmaaldrich.com

Biocatalysis also provides powerful tools for stereoselective synthesis. The synthesis of (1S)-nor(pseudo)ephedrine analogues has been achieved using a two-step process involving an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase and either an (S)- or (R)-selective amine transaminase (ATA). polimi.it This enzymatic approach allows for the production of specific stereoisomers with good diastereo- and enantiomeric excesses. polimi.it The resulting norpseudoephedrine analogue can then be N-acetylated.

Furthermore, the concept of hybridization-assisted catalysis has been explored for site-selective acetylation, for example, on the 2'-OH of RNA, using nucleoside derivatives with catalytic groups like imidazole (B134444) or pyridine. nih.gov This demonstrates the potential for developing catalytic systems for targeted acetylation, which could, in principle, be adapted for small molecules.

Enantioselective Derivatization Strategies

To determine the enantiomeric purity of the synthesized this compound, enantioselective derivatization followed by a chromatographic separation is a standard and effective technique. This involves reacting the chiral amine with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using achiral chromatography (e.g., GC-MS or HPLC).

Several chiral derivatizing agents have been successfully employed for the analysis of ephedrines and norephedrines.

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This reagent reacts with primary and secondary amines to form diastereomeric thiourea (B124793) derivatives. oup.comoup.com These derivatives have strong UV absorbance, making them suitable for HPLC analysis, and allow for the separation of the enantiomers of norpseudoephedrine. oup.comoup.com

(-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA): MTPA is another effective chiral derivatizing reagent. nih.govbts.gov Derivatization of norpseudoephedrine with MTPA allows for the baseline resolution of the resulting diastereomers by gas chromatography-mass spectrometry (GC-MS). nih.govbts.gov

The table below provides examples of chiral derivatizing agents used for the analysis of phenylpropanolamine isomers.

Table 2: Chiral Derivatizing Agents for the Analysis of Norpseudoephedrine Enantiomers| Chiral Derivatizing Agent | Abbreviation | Analytical Technique | Reference |

|---|---|---|---|

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | HPLC | oup.comoup.com |

| (-)-α-methoxy-α-trifluoromethylphenylacetic acid | MTPA | GC-MS | nih.govbts.gov |

Optimization of Reaction Conditions and Yields

The efficiency of N-acetylation of norpseudoephedrine and its analogues is highly dependent on the careful selection and optimization of reaction conditions. Key parameters that are typically manipulated to enhance reaction yields and product purity include the choice of acetylating agent, solvent, catalyst, reaction temperature, and reactant stoichiometry.

Detailed research findings from analogous N-acetylation reactions of similar substrates, such as ephedrine (B3423809) isomers and amino acids, provide a foundational understanding for optimizing the synthesis of this compound. For instance, the N-acetylation of d-ephedrine (B1618797) and l-ephedrine has been successfully carried out using acetic anhydride in a suitable solvent like chloroform (B151607). google.com

The stoichiometry of the reactants is a critical factor. For the acetylation of amino acids, it has been demonstrated that using a slight excess of acetic anhydride, typically in the range of 1.0 to 1.1 moles per mole of the amino acid, is advantageous. google.com This ensures the complete conversion of the starting material without necessitating a large excess of the acetylating agent, which would complicate the purification process.

Reaction temperature and duration are also pivotal. The acetylation of amino acids can be effectively conducted at temperatures ranging from 60 to 150°C in acetic acid. google.com A well-documented procedure for the acetylation of the amino acid glycine (B1666218) with acetic anhydride in an aqueous medium proceeds readily at room temperature, followed by cooling to facilitate crystallization, resulting in high yields of 89-92%. orgsyn.org In the case of N-acetylation of ephedrine isomers, the reaction is brought to reflux for a specified period to ensure completion. google.com

The choice of solvent can significantly influence the reaction outcome. While some procedures are performed in the presence of a solvent like chloroform or acetic acid, solvent-free conditions have also been explored for acetylation reactions to develop more sustainable protocols. google.comgoogle.comnih.gov The effect of different solvents on the yield of acetylation reactions has been systematically studied, demonstrating that an optimal solvent choice can lead to excellent yields. mdpi.com

Furthermore, the use of a catalyst can be explored to enhance the reaction rate. While many N-acetylation reactions with acetic anhydride proceed efficiently without a catalyst, particularly at elevated temperatures, the use of basic or acidic catalysts is a common strategy in acetylation chemistry. nih.gov For example, the acetylation of primary alcohols and phenols with acetic anhydride has been shown to be effectively catalyzed by sodium bicarbonate. mdpi.com

The following interactive data tables summarize findings from studies on analogous acetylation reactions, which can inform the optimization of this compound synthesis.

Table 1: Comparison of Reaction Conditions and Yields for N-Acetylation of Analogous Compounds

| Starting Material | Acetylating Agent | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) | Reference |

| d-Ephedrine | Acetic Anhydride | Chloroform | None | Reflux | 15 hours | 71.70 | google.com |

| l-Ephedrine | Acetic Anhydride | Chloroform | None | Reflux | Not Specified | 69.41 | google.com |

| D,L-α-Amino Acid | Acetic Anhydride | Acetic Acid | None | 60-150°C | Not Specified | >95 | google.com |

| Glycine | Acetic Anhydride | Water | None | Room Temp | 15-20 min | 89-92 | orgsyn.org |

Table 2: Influence of Solvent on the Yield of a Model Acetylation Reaction

Data adapted from a study on the acetylation of 4-nitrobenzyl alcohol with acetic anhydride and sodium bicarbonate, serving as a model for solvent optimization. mdpi.com

| Solvent | Reaction Time (h) | Yield (%) |

| Toluene | 24 | >99 |

| Ethyl Acetate | 24 | 93 |

| Acetonitrile (B52724) | 48 | 90 |

| Dichloromethane | 48 | 85 |

| Tetrahydrofuran | 24 | 90 |

| Diethyl Ether | 48 | 75 |

Stereochemical Investigations of N Acetylnorpseudophedrine

Enantiomeric and Diastereomeric Considerations

N-Acetylnorpseudophedrine, a derivative of norpseudoephedrine (B1213554), possesses two stereocenters, which leads to the existence of four possible stereoisomers. Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of their atoms. masterorganicchemistry.com These can be classified into two main types: enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comlibretexts.org For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers can exist. youtube.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comlibretexts.org They have different physical properties, such as melting points, boiling points, and solubilities. libretexts.org

In the case of N-acetylated norephedrine (B3415761) derivatives, the four stereoisomers exist as two enantiomeric pairs. The pair derived from pseudoephedrine ((1R,2S) and (1S,2R)) are diastereomers of the pair derived from ephedrine (B3423809) ((1R,2R) and (1S,2S)). This compound refers to the diastereomeric pair with the (1R,2S) and (1S,2R) configurations.

Table 1: Stereoisomers of N-Acetylated Norephedrine Derivatives

| Configuration | Parent Compound | Relationship |

| (1R,2S)-N-Acetylnorpseudophedrine | Norpseudoephedrine | Enantiomer of (1S,2R) |

| (1S,2R)-N-Acetylnorpseudophedrine | Norpseudoephedrine | Enantiomer of (1R,2S) |

| (1R,2R)-N-Acetylnorephedrine | Norephedrine | Diastereomer of this compound pair |

| (1S,2S)-N-Acetylnorephedrine | Norephedrine | Diastereomer of this compound pair |

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture (an equal mixture of enantiomers) into its individual enantiomers. wikipedia.org This is crucial in fields like pharmaceuticals, where different enantiomers can have distinct biological activities. nih.gov Common strategies for chiral resolution include chromatographic methods, crystallization, and chiral derivatization. wikipedia.orgnih.gov

Chromatographic techniques are powerful tools for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantioseparation. The stationary phase is modified with a chiral selector, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. nih.govnih.gov

Gas Chromatography (GC): For volatile compounds, GC on a chiral capillary column is effective. Often, derivatization is necessary to increase the volatility and thermal stability of the analyte. For instance, related compounds like norephedrine and pseudoephedrine enantiomers have been successfully separated and identified using GC-Mass Spectrometry (GC-MS) after derivatization into N,O-di-trifluoroacetyl (TFA) derivatives on a β-cyclodextrin chiral column. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a green alternative to HPLC for chiral separations. nih.gov It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, offering fast and efficient separations on chiral stationary phases. nih.gov

Table 2: Chromatographic Enantioseparation Methods

| Technique | Principle | Chiral Selector Examples |

| HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Polysaccharide derivatives, proteins, cyclodextrins. nih.govnih.gov |

| GC | Separation of volatile enantiomers on a chiral capillary column. nih.gov | Cyclodextrin derivatives. nih.gov |

| SFC | Separation using a supercritical fluid mobile phase and a CSP. nih.gov | Similar to HPLC (e.g., polysaccharide-based). |

Crystallization is one of the oldest and most industrially applied methods for chiral resolution.

Diastereomeric Salt Formation: This is the most common crystallization method. wikipedia.org The racemic mixture (in this case, of the basic this compound) is reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they often exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent. wikipedia.org The resolved enantiomer can then be recovered by removing the resolving agent. wikipedia.org

Preferential Crystallization (Spontaneous Resolution): In rare cases (5-10% of racemates), enantiomers can crystallize separately from a supersaturated solution to form a conglomerate, a mechanical mixture of enantiopure crystals. wikipedia.org This process, famously used by Louis Pasteur, can be initiated by seeding the solution with a crystal of the desired enantiomer. wikipedia.org

This indirect method involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). wikipedia.orgnih.gov Since diastereomers have distinct physical properties, they can be separated using standard, non-chiral chromatographic techniques like regular HPLC or GC. nih.gov After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers, although this step is more common in preparative applications than in analytical ones. A variety of CDAs are available for derivatizing amine and alcohol functional groups, which are present in the parent compound norpseudophedrine.

For example, cyanuric chloride-based activated chiral reagents have been used to derivatize racemic amino alcohols into diastereomeric derivatives, which were then separated by RP-HPLC. nanobioletters.com This approach transforms the analytical challenge from separating enantiomers to separating diastereomers. nanobioletters.com

Stereochemical Purity Determination

Determining the stereochemical or enantiomeric purity of a sample is essential for quality control in many industries. The same chromatographic methods used for chiral resolution are employed for this analysis. nih.gov By separating the enantiomers using chiral HPLC, GC, or SFC, the enantiomeric excess (e.e.) can be calculated. This is achieved by integrating the peak areas of the two enantiomers in the chromatogram. The detection limits for such methods can be very low, allowing for the precise determination of stereoisomers in various samples. nih.gov

Conformational Analysis and Atropisomerism

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. cutm.ac.in For this compound, rotation around the C1-C2 bond is of particular interest. The relationship between the substituents on these two carbons can be visualized using Newman projections.

Similar to n-butane, this compound can exist in staggered and eclipsed conformations. cutm.ac.inunacademy.com The staggered conformations, where the substituents are farther apart, are generally more stable and lower in energy than the eclipsed conformations due to reduced torsional strain. libretexts.org Among the staggered conformations, there are anti and gauche arrangements. The anti conformation, where the largest groups (phenyl and acetylamino) are 180° apart, is typically the most stable due to minimized steric strain. cutm.ac.inunacademy.com The gauche conformations, where these groups are 60° apart, are generally of higher energy due to steric repulsion. unacademy.com

Atropisomerism: Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. nih.govnih.gov This phenomenon is typically observed in systems like substituted biaryls, where bulky groups prevent free rotation. nih.gov this compound does not possess the structural features, such as a sterically hindered biaryl axis, that would lead to atropisomerism. The rotation around its carbon-carbon single bonds is relatively free, meaning it exists as a mixture of rapidly interconverting conformers rather than stable, isolable atropisomers.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to generate spectra that act as a molecular fingerprint. Each technique provides unique and complementary information about the structure of N-Acetylnorpseudophedrine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, NMR can determine the chemical environment, connectivity, and stereochemistry of atoms. youtube.com For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for structural confirmation.

¹H NMR: In ¹H NMR, the chemical shift of each proton provides insight into its local electronic environment. The spectrum would show distinct signals for the protons on the aromatic ring, the methine protons adjacent to the hydroxyl and amino groups, the methyl protons of the acetyl group, and the terminal methyl group. The coupling patterns (splitting) between adjacent protons would confirm their connectivity.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. youtube.com The chemical shifts are spread over a wider range than in ¹H NMR, providing clear resolution for each carbon. oregonstate.eduyoutube.com Key signals would correspond to the carbons of the phenyl ring, the two methine carbons of the backbone, the carbonyl carbon of the acetyl group, and the two methyl carbons. libretexts.org

Predicted NMR Data for this compound

The following tables present the predicted chemical shifts for this compound based on its structure and typical values for similar functional groups. rsc.orgmsu.edu

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| CH-OH | 4.50 - 5.00 | Doublet |

| CH-NH | 4.00 - 4.50 | Multiplet |

| NH | 5.50 - 6.50 | Broad Singlet / Doublet |

| COCH₃ | 1.90 - 2.10 | Singlet |

| CH-CH₃ | 0.90 - 1.20 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 169 - 172 |

| Phenyl C (quaternary) | 138 - 142 |

| Phenyl CH | 125 - 129 |

| CH-OH | 70 - 75 |

| CH-NH | 50 - 60 |

| COCH₃ | 22 - 24 |

| CH-CH₃ | 10 - 15 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. nih.govyoutube.com Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.govyoutube.com

For this compound, MS analysis would confirm its molecular weight. The fragmentation pattern is predictable and provides structural confirmation. Common fragmentation pathways for related compounds, such as arylcyclohexanoneamine derivatives, often involve α-cleavage of bonds adjacent to heteroatoms like nitrogen and oxygen. libretexts.orgmdpi.com Key fragment ions for this compound would likely result from the cleavage of the bond between the two methine carbons, loss of the acetyl group, and cleavages within the side chain.

Table 3: Predicted Key Mass Fragments of this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 193 | [M]+ (Molecular Ion) |

| 178 | [M - CH₃]+ |

| 150 | [M - CH₃CO]+ |

| 134 | [M - NHCOCH₃]+ |

| 107 | [C₆H₅-CHOH]+ |

| 77 | [C₆H₅]+ |

| 58 | [CH(CH₃)NHCOCH₃]+ |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. youtube.com The absorption frequencies are characteristic of specific functional groups, making IR an excellent tool for identifying which functional groups are present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. These include the hydroxyl (-OH) group, the secondary amide (N-H and C=O) group, and the aromatic phenyl ring. The position of the C=O stretch can be influenced by conjugation. spectroscopyonline.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol O-H | Stretch, H-bonded | 3200 - 3600 | Broad, Strong |

| Amide N-H | Stretch | 3250 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Amide C=O (Amide I) | Stretch | 1630 - 1680 | Strong |

| Amide N-H (Amide II) | Bend | 1510 - 1570 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. youtube.comyoutube.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. These techniques are crucial for assessing the purity of this compound and for separating its different stereoisomers.

Gas chromatography (GC) is a separation technique where the mobile phase is a gas. chromatographyonline.com It is particularly suitable for compounds that are volatile or can be made volatile through derivatization. youtube.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separating and identifying the components of a mixture. youtube.comnih.gov

The analysis of this compound by GC-MS is feasible. As an acetylated derivative, its volatility is greater than its parent compound, norpseudoephedrine (B1213554). However, to improve peak shape and prevent thermal degradation, the hydroxyl group may be further derivatized (e.g., silylation). The retention time in the gas chromatogram is a characteristic property used for identification, while the mass spectrometer provides definitive structural confirmation of the eluted compound. nih.gov The separation of stereoisomers can be achieved by using a chiral stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a technique that uses a liquid mobile phase and a solid stationary phase packed in a column. youtube.com A pump forces the mobile phase through the column at high pressure, leading to high-resolution separations. youtube.com HPLC is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound. wikipedia.org

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), would be the standard method for analyzing this compound. Coupling HPLC with mass spectrometry (HPLC-MS or LC-MS/MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. glsciences.comnih.govnih.gov This allows for the accurate quantification and confirmation of this compound, even in complex biological matrices. Chiral HPLC columns can be used to separate and quantify the different stereoisomers.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of complex mixtures, including chiral compounds. nih.govwikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. wikipedia.orgyoutube.com This fluid state, which exists above the critical temperature and pressure of a substance, possesses unique properties that are intermediate between a gas and a liquid, such as low viscosity and high diffusivity. youtube.com These properties contribute to faster analysis times and higher separation efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). youtube.comyoutube.com

SFC is particularly well-suited for the separation of thermally labile and chiral molecules, making it a highly relevant technique for N-Acetylnorpseudoephedrine. wikipedia.org The separation mechanism is similar to normal-phase chromatography, and the use of chiral stationary phases (CSPs) allows for the effective resolution of enantiomers. nih.govwikipedia.org By adding organic modifiers (co-solvents) like methanol (B129727) to the supercritical CO₂ mobile phase, the polarity and solvating power can be fine-tuned to achieve optimal separation. youtube.comyoutube.com The ability to control the separation process through precise adjustments in pressure, temperature, and mobile phase composition makes SFC a versatile and efficient analytical tool. youtube.com Modern SFC systems can be automated for high-throughput screening and preparative purification, offering significant advantages in speed and reduced consumption of organic solvents, which aligns with green chemistry principles. youtube.com

Table 1: Typical Parameters in Supercritical Fluid Chromatography (SFC)

| Parameter | Description | Typical Values/Options for N-Acetylnorpseudoephedrine Analysis |

|---|---|---|

| Mobile Phase | Supercritical fluid, often mixed with a polar modifier. | Supercritical CO₂ with Methanol, Ethanol, or Acetonitrile as a co-solvent. |

| Stationary Phase | Typically packed columns, often with chiral selectors for enantiomeric separation. | Chiral Stationary Phases (e.g., polysaccharide-based) for resolving stereoisomers. |

| Flow Rate | The rate at which the mobile phase passes through the column. | 1-5 mL/min |

| Back Pressure | Pressure maintained in the system to keep the mobile phase in a supercritical state. | 100-400 bar |

| Column Temperature | Affects fluid density and selectivity. | 30-60 °C |

| Detection | Techniques used to detect the compound as it elutes. | Photodiode Array (PDA), Mass Spectrometry (MS). |

Capillary Electrophoresis (CE) and CE-MS

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govnih.gov It is particularly effective for the analysis of polar and charged molecules, making it a suitable method for N-Acetylnorpseudoephedrine, which can be ionized in solution. nih.govresearchgate.net The technique is known for its extremely high separation efficiency, narrow peak widths, and minimal sample volume requirements. nih.govresearchgate.net

When coupled with Mass Spectrometry (MS), CE-MS becomes a formidable analytical tool, combining the high resolving power of CE with the specific molecular identification capabilities of MS. nih.govresearchgate.net In a CE-MS system, analytes are first separated in a capillary based on their electrophoretic mobility and then introduced directly into the mass spectrometer for detection and structural elucidation. nih.gov This coupling provides both separation data and mass-to-charge ratio information, allowing for confident identification of compounds in complex matrices, such as those found in metabolomics studies. nih.govnih.gov While CE-MS offers distinct selectivity advantages, a primary challenge has been its concentration sensitivity; however, ongoing developments in interface technology and mass spectrometers continue to improve its performance for a wide range of applications. researchgate.net

Table 2: Key Aspects of Capillary Electrophoresis-Mass Spectrometry (CE-MS)

| Feature | Description | Relevance for N-Acetylnorpseudoephedrine Analysis |

|---|---|---|

| Separation Principle | Differential migration of ions in an electric field based on charge and size. nih.gov | Can separate N-Acetylnorpseudoephedrine from other charged impurities or metabolites. |

| Instrumentation | A high-voltage power supply, a fused-silica capillary, buffer reservoirs, and a detector (MS). | Provides high-efficiency separation. |

| Coupling to MS | Interface (e.g., electrospray ionization) transfers separated analytes from the capillary to the MS. researchgate.net | Enables definitive structural confirmation and high-specificity detection. |

| Advantages | High resolution, small sample volume, complementary selectivity to chromatography. nih.gov | Useful for analyzing volume-restricted samples and resolving complex mixtures. |

| Limitations | Lower concentration sensitivity compared to LC-MS, potential for migration time fluctuation. researchgate.net | May require pre-concentration steps for trace-level analysis. |

Method Validation and Quality Assurance in Analytical Research

The development of any analytical method for the characterization or quantification of N-Acetylnorpseudoephedrine must be followed by rigorous validation to ensure its suitability for the intended purpose. ijper.orgyoutube.com Method validation is a documented process that provides evidence that an analytical procedure is reliable, reproducible, and accurate for a specific analysis. youtube.comyoutube.com This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH). ijper.orgnih.gov

Quality assurance in analytical research relies on a comprehensively validated method. The key parameters evaluated during validation include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net

Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. nih.gov

A thorough validation plan must be established before experiments begin, and all results must be meticulously documented to ensure regulatory compliance and confidence in the data generated. youtube.com

Table 4: Summary of Method Validation Parameters

| Parameter | Purpose | Acceptance Criteria (Typical) |

|---|---|---|

| Specificity | To ensure the signal is from the analyte of interest only. | Peak purity analysis; resolution > 2 from adjacent peaks. |

| Linearity | To demonstrate a proportional relationship between signal and concentration. nih.gov | Correlation coefficient (r²) ≥ 0.999. nih.gov |

| Range | To define the concentration interval where the method is applicable. | Typically 80% to 120% of the test concentration. |

| Accuracy | To determine the closeness of the measured value to the true value. nih.gov | % Recovery typically within 98.0-102.0%. researchgate.net |

| Precision | To assess the degree of scatter in results from repeated measurements. researchgate.net | Relative Standard Deviation (RSD) ≤ 2%. |

| LOD/LOQ | To establish the lower limits of detection and quantification. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | To evaluate the method's reliability with minor procedural changes. nih.gov | No significant change in results; system suitability parameters met. |

Metabolic and Biotransformation Pathways Non Human/in Vitro Focus

In Vitro N-Acetylation Pathways

N-acetylation is a significant metabolic route for many compounds, including those structurally related to N-Acetylnorpseudophedrine. This process can be either enzymatic or non-enzymatic.

Enzymatic Acetylation Mechanisms (General Principles)

Enzymatic acetylation is a primary pathway for the metabolism of various drugs and xenobiotics. This reaction is catalyzed by N-acetyltransferases (NATs), a family of enzymes found in the cytosol of liver cells and other tissues. admescope.commdpi.com These enzymes transfer an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to an amine group on the substrate molecule.

The general mechanism can be summarized as follows:

The enzyme binds to the acetyl donor, acetyl-CoA.

The substrate, containing a primary or secondary amine, then binds to the enzyme-acetyl-CoA complex.

The acetyl group is transferred from acetyl-CoA to the amine group of the substrate.

The acetylated product and coenzyme A are released from the enzyme.

In the context of this compound's precursors, such as norpseudoephedrine (B1213554) (cathine), the primary amine group is a likely target for N-acetylation by NAT enzymes. Studies on similar compounds, like sulfamethoxazole, have demonstrated the role of N-acetyltransferase 1 (NAT1) in their metabolism in vitro. nih.gov While direct studies on this compound are limited, the principles of enzymatic acetylation of primary amines are well-established.

Non-Enzymatic Formation of this compound Conjugates

Beyond enzymatic pathways, N-acetylated conjugates can also form through non-enzymatic processes. This can occur when a precursor molecule with a primary amine, such as norpseudoephedrine, is in an environment containing an acetylating agent. For instance, in a laboratory setting, the synthesis of S-(-)-cathinone can involve the N-acetylation of S-alanine as an initial step. wikipedia.org While this is a synthetic route, it demonstrates the chemical feasibility of acetylation. In a biological context, non-enzymatic acetylation could theoretically occur in the presence of endogenous acetyl donors, although this is less common than enzymatic acetylation for metabolic purposes.

Theoretical Biotransformation Studies

Computational models and in vitro systems are valuable tools for predicting the metabolic fate of compounds. nih.govnih.gov These approaches allow for the theoretical exploration of biotransformation pathways and the identification of potential metabolites in the absence of extensive in vivo data.

Predicted Metabolic Fate in Model Systems (e.g., in vitro microsomal systems, theoretical pathways)

In vitro model systems, such as liver microsomes and S9 fractions, are commonly used to study drug metabolism. admescope.commdpi.comnih.gov These preparations contain a variety of metabolic enzymes, including cytochrome P450 (CYP) enzymes and N-acetyltransferases. admescope.commdpi.com

For a compound like this compound, theoretical pathways in these systems would likely involve:

Hydroxylation: CYP enzymes could introduce hydroxyl groups onto the aromatic ring or the alkyl side chain.

N-deacetylation: The acetyl group could be removed to regenerate norpseudoephedrine.

Oxidation: The secondary alcohol group could be oxidized to a ketone.

Computational tools that predict drug metabolism can generate a "metabolic forest," which outlines potential transformation pathways and resulting metabolite structures. nih.govresearchgate.net These models use algorithms based on known biochemical reactions to predict how a molecule might be altered by metabolic enzymes.

Identification of Potential Metabolites (Theoretical, non-human, non-clinical)

Based on the general principles of drug metabolism and the structure of this compound, several potential non-human, non-clinical metabolites can be theoretically proposed. These are predictions based on known metabolic reactions observed for similar chemical structures.

| Potential Metabolite | Predicted Metabolic Pathway | Enzymes Potentially Involved |

| Hydroxylated this compound | Aromatic or aliphatic hydroxylation | Cytochrome P450 (CYP) enzymes |

| Norpseudoephedrine (Cathine) | N-deacetylation | Amidases |

| N-Acetyl-cathinone | Oxidation of the alcohol group | Dehydrogenases |

| Glucuronide or Sulfate Conjugates | Conjugation of hydroxyl groups | UGTs, SULTs |

Comparison of Acetylation Mechanisms Across Relevant Precursor Compounds

The acetylation of primary amine-containing precursors to this compound can be compared to understand the structural influences on this metabolic pathway. The primary precursors of interest are norpseudoephedrine (cathine) and its diastereomer, norephedrine (B3415761).

| Precursor Compound | Structure | Potential for N-Acetylation | Notes |

| Norpseudoephedrine (Cathine) | Phenylpropanolamine with a primary amine | High | The primary amine is readily available for enzymatic or chemical acetylation. |

| Norephedrine | Diastereomer of norpseudoephedrine | High | Similar to norpseudoephedrine, the primary amine is a target for acetylation. nih.gov |

| Cathinone (B1664624) | β-keto-amphetamine | Low (for direct acetylation) | The primary amine can be acetylated, but the presence of the ketone group may influence metabolic pathways towards reduction first. wikipedia.org |

The stereochemistry of the precursor, as seen in the difference between norpseudoephedrine and norephedrine, can influence the rate and extent of metabolism by stereoselective enzymes. However, the fundamental mechanism of N-acetylation of the primary amine group remains the same. In contrast, for a compound like cathinone, which has a ketone group, reduction to norephedrine or norpseudoephedrine often precedes other metabolic steps. wikipedia.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict various properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP) offer a balance of accuracy and computational cost for studying molecules of this size.

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations can map the distribution of electrons, identify molecular orbitals, and predict sites of reactivity.

Key Electronic Properties:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: Calculations can generate maps of electron density, showing electron-rich and electron-poor regions. An electrostatic potential map visually represents the charge distribution, highlighting areas susceptible to electrophilic or nucleophilic attack. For N-acetylnorpseudoephedrine, the oxygen atoms of the hydroxyl and acetyl groups, and the nitrogen atom, are expected to be regions of high electron density and negative electrostatic potential.

Reactivity Predictions: Based on the calculated electronic structure, predictions about the reactivity of N-acetylnorpseudoephedrine can be made. For instance, the nitrogen and oxygen atoms are potential sites for protonation or coordination to metal ions. The aromatic ring can undergo electrophilic substitution, with the substitution pattern being influenced by the activating/deactivating nature of the side chain. Computational methods can model reaction pathways and calculate activation barriers for such potential reactions.

Table 6.1: Hypothetical Calculated Electronic Properties of N-Acetylnorpseudoephedrine

| Property | Method | Basis Set | Calculated Value (Illustrative) | Significance |

| HOMO Energy | DFT | 6-31G | -8.5 eV | Indicates electron-donating capability. |

| LUMO Energy | DFT | 6-31G | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | DFT | 6-31G | 9.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | DFT | 6-31G | 3.5 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on O(C=O) | DFT | 6-31G | -0.55 e | Quantifies the partial negative charge on the carbonyl oxygen, a likely site for electrophilic attack. |

| Mulliken Charge on N | DFT | 6-31G | -0.48 e | Quantifies the partial negative charge on the nitrogen atom. |

Note: The values in this table are illustrative examples of what quantum chemical calculations would produce and are not based on published experimental data for this specific molecule.

Quantum chemistry is instrumental in simulating and interpreting various types of spectra, providing a direct link between the calculated molecular structure and experimental observations.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of N-acetylnorpseudoephedrine, a theoretical NMR spectrum can be generated. Comparing this simulated spectrum with experimental data helps in the definitive assignment of peaks to specific atoms in the molecule and can aid in confirming the proposed structure.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. This simulation is crucial for assigning experimental IR absorption bands to specific molecular motions, such as the stretching of the O-H, N-H, and C=O bonds, or the bending of C-H bonds. Anharmonic calculations are often required to improve the agreement between simulated and experimental frequencies, especially in the near-infrared (NIR) region.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a vital technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Time-dependent density functional theory (TD-DFT) is commonly used to simulate the electronic circular dichroism (ECD) spectra of chiral compounds like N-acetylnorpseudoephedrine. By calculating the ECD spectrum for a specific enantiomer (e.g., (1R,2S)-N-acetylnorpseudoephedrine), the simulated spectrum can be compared with the experimental one to determine the absolute configuration of the molecule. The accuracy of the simulation often depends on adequately sampling the conformational space of the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and dynamics simulations, that are particularly useful for studying the conformational behavior and intermolecular interactions of flexible molecules.

N-acetylnorpseudoephedrine has several rotatable single bonds, leading to a large number of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

By systematically rotating the key dihedral angles (e.g., around the Cα-Cβ and Cα-N bonds) and calculating the potential energy at each step using molecular mechanics or quantum chemical methods, a potential energy surface can be constructed. This landscape reveals the low-energy valleys corresponding to stable conformers and the hills corresponding to transition states between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for interpreting experimental data that represents an average over all present conformations.

Understanding how N-acetylnorpseudoephedrine interacts with other molecules is key to explaining its behavior in various applications, such as chiral chromatography. Molecular modeling can be used to study the non-covalent interactions between an analyte (N-acetylnorpseudoephedrine) and a chiral selector, which is the stationary phase in a chromatography column.

By building a model of the diastereomeric complex formed between each enantiomer of N-acetylnorpseudoephedrine and the chiral selector, molecular docking and dynamics simulations can be performed. These simulations can:

Predict the most stable binding poses for each enantiomer.

Calculate the interaction energies , with a larger energy difference between the two diastereomeric complexes correlating with better chiral separation.

Identify the key intermolecular forces responsible for chiral recognition, such as hydrogen bonds, π-π stacking, steric hindrance, and dipole-dipole interactions.

This theoretical approach provides a molecular-level explanation for the observed enantioseparation and can guide the development of new and more effective chiral stationary phases.

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For N-acetylnorpseudoephedrine, this could apply to its synthesis (e.g., the N-acetylation of norpseudoephedrine) or its potential biotransformation pathways.

By mapping the entire reaction coordinate, computational chemists can:

Identify all intermediates and transition states on the reaction pathway.

Calculate the activation energies for each step, which determines the reaction rate.

Explain the stereoselectivity or regioselectivity of a reaction by comparing the activation energies of competing pathways. For example, calculations could show why acetylation occurs specifically at the nitrogen atom rather than the oxygen atom.

For biotransformation, which involves enzyme catalysis, quantum mechanics/molecular mechanics (QM/MM) hybrid methods are often employed. In this approach, the active site of the enzyme and the substrate are treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more efficient molecular mechanics force field. This allows for the study of enzyme-catalyzed reactions with a manageable computational cost.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) in a Theoretical Context

Cheminformatics utilizes computational methods to analyze and organize chemical data, enabling the prediction of properties and activities of molecules. For a compound like N-Acetylnorpseudophedrine, a cheminformatics approach would begin by calculating a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties.

Cheminformatics Analysis:

A systematic cheminformatics analysis of this compound would involve computing descriptors that fall into several categories:

1D Descriptors: These are derived directly from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Randić index, Balaban index), molecular connectivity indices, and counts of specific structural features (e.g., number of rotatable bonds, hydrogen bond donors/acceptors).

3D Descriptors: These require a 3D conformation of the molecule and describe its shape and electronic properties, such as molecular surface area, volume, and dipole moment.

These descriptors provide a quantitative profile of the molecule, which can be compared to other compounds in large databases to infer potential biological activities or properties.

Illustrative Table of Calculated Molecular Descriptors for this compound:

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |

| Physicochemical | Molecular Weight (MW) | 207.27 g/mol | Influences absorption, distribution, and metabolism. |

| LogP (Octanol-Water Partition) | 1.5 - 2.0 | Measures lipophilicity, affecting membrane permeability and bioavailability. | |

| Topological | Number of Rotatable Bonds | 3 | Relates to conformational flexibility, which impacts receptor binding. |

| Topological Polar Surface Area | 49.3 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. | |

| Hydrogen Bonding | Hydrogen Bond Donors | 2 | Key for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Key for specific interactions with biological targets. |

Note: The values in this table are illustrative and would need to be calculated using specialized cheminformatics software.

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling attempts to build a mathematical relationship between the chemical structure (represented by the calculated descriptors) and a specific biological activity. acs.orgnih.gov For this compound and its analogs, a QSAR study could be designed to predict various activities, such as receptor binding affinity or metabolic stability.

The process would involve:

Data Set Assembly: Gathering a collection of molecules structurally related to this compound with experimentally measured biological activity for a specific endpoint. rsc.org

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that correlates a subset of the descriptors with the observed activity. nih.govnih.gov

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets to ensure it is robust and not due to chance correlation. nih.gov

A hypothetical QSAR model for a series of phenylpropanolamine derivatives might look like:

Biological Activity = (c1 * LogP) - (c2 * TPSA) + (c3 * DipoleMoment) + constant

Where c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. acs.org

Machine Learning Applications in Chemical Research

Machine learning (ML), a subset of artificial intelligence, has become a transformative tool in chemical research, capable of identifying complex patterns in large datasets that are not apparent through traditional analysis. acellera.comnih.gov For a compound like this compound, ML models could be applied in several theoretical contexts.

Predicting Synthesis Outcomes:

Machine learning algorithms can be trained on vast databases of chemical reactions to predict the most likely outcome of a proposed synthesis. For instance, an ML model could be used to:

Predict the optimal reagents, catalysts, and reaction conditions for the N-acetylation of norpseudoephedrine (B1213554).

Estimate the potential yield of the reaction.

Identify likely byproducts, thus aiding in the planning of purification strategies.

Predicting Analytical Properties:

ML models excel at predicting various analytical properties from a molecule's structure, which can guide experimental analysis. arxiv.org

Spectroscopic Prediction: Models can be trained to predict Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra from a chemical structure, which would be invaluable for the structural confirmation of this compound.

Chromatographic Behavior: ML can predict retention times in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), facilitating the development of analytical methods for its detection and quantification.

ADMET Prediction: A crucial application of ML in drug discovery is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govresearchgate.net An ML model could assess this compound for potential liabilities, such as poor oral bioavailability or metabolic instability, early in a hypothetical discovery process. patheon.com

Illustrative Table of a Machine Learning Model for ADMET Prediction:

| Property Predicted | ML Model Type | Hypothetical Prediction for this compound | Confidence Score | Implication for Research |

| Human Intestinal Absorption | Random Forest | High | 0.85 | Suggests good potential for oral absorption. |

| Blood-Brain Barrier Permeant | Support Vector Machine | Low | 0.78 | Indicates potentially lower central nervous system side effects. |

| CYP2D6 Metabolism | Deep Neural Network | Likely Substrate | 0.91 | Highlights a potential pathway for metabolism and drug interactions. |

| Hepatotoxicity | Gradient Boosting | Low Probability | 0.80 | Suggests a lower risk of liver toxicity. |

Note: This table is a hypothetical example. The predictions and scores are for illustrative purposes to show how machine learning models provide actionable insights in chemical research.

The power of these in silico techniques lies in their ability to rapidly screen virtual compounds and prioritize experimental resources, accelerating the pace of research and discovery. sapiosciences.comacs.org While specific studies on this compound are sparse, the established frameworks of cheminformatics and machine learning provide a clear roadmap for its future computational investigation.

Future Research Directions and Methodological Advancements

Development of Novel Stereoselective Synthetic Pathways

The stereochemistry of N-Acetylnorpseudophedrine is a critical determinant of its properties and potential interactions. Future research should prioritize the development of novel, efficient, and highly stereoselective synthetic methods. While classical approaches to the synthesis of related compounds like cathinone (B1664624) derivatives often involve the oxidation of ephedrine (B3423809) or pseudoephedrine, modern synthetic chemistry offers more sophisticated strategies. rsc.org

One promising avenue is the use of biocatalysis. Enzymatic reactions, known for their high stereospecificity, could be employed to produce specific stereoisomers of this compound. For instance, the coupling of recombinant pyruvate (B1213749) decarboxylase and ω-transaminase has been successfully used for the stereoselective biosynthesis of L-norephedrine, a precursor to this compound. nih.gov Similar biocatalytic cascades could be designed for the direct and controlled synthesis of the desired this compound enantiomers.

Another area of exploration is asymmetric synthesis using chiral catalysts or auxiliaries. Recent advancements in catalytic enantioselective synthesis, such as the use of chiral palladium catalysts for N-allylation, demonstrate the potential for creating specific N-C axially chiral compounds. nih.gov Adapting such methodologies to the synthesis of this compound could provide access to enantiomerically pure forms of the compound, which are essential for detailed pharmacological and toxicological studies. The development of chiral N-phosphonyl imine chemistry also presents an efficient route for the asymmetric synthesis of related chiral amines. rsc.org

Future synthetic strategies could focus on the following:

Enzyme-Based Synthesis: Utilizing enzymes like transaminases and decarboxylases to achieve high enantiomeric excess.

Chiral Catalysis: Employing metal-based or organocatalysts to direct the stereochemical outcome of the reaction.

Flow Chemistry: Implementing continuous flow reactors for a more controlled, scalable, and safer synthesis process.

Table 1: Potential Stereoselective Synthetic Approaches for this compound

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., transaminases, lyases) | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Catalysis | Employment of chiral metal complexes or organocatalysts | High catalytic efficiency, potential for a wide range of substrates. |

| Chiral Pool Synthesis | Starting from readily available chiral precursors | Well-established routes, predictable stereochemistry. |

| Flow Chemistry | Continuous reaction processing | Improved safety, scalability, and process control. |

Integration of Advanced Analytical Platforms for Comprehensive Profiling

A thorough understanding of this compound requires comprehensive analytical methods for its detection, characterization, and quantification, especially in complex matrices. The integration of advanced analytical platforms is crucial for this purpose.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) stands as a powerful tool for the analysis of this compound and its potential metabolites. nih.govresearchgate.net Techniques like quadrupole time-of-flight (QTOF) mass spectrometry offer high sensitivity and mass accuracy, enabling the confident identification of the parent compound and its biotransformation products. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information for the elucidation of unknown metabolites. wvu.edu

Hyphenated techniques, which combine two or more analytical methods, are particularly promising. up.ac.zanih.govijper.org For instance, LC-MS/MS is a widely used method for the detection and quantification of synthetic cathinones and their metabolites in biological samples. researchgate.netinsights.biosciencedaily.com Future research could focus on developing and validating highly sensitive and specific LC-MS/MS methods for this compound. Furthermore, the use of chiral chromatography columns can enable the separation and individual quantification of its stereoisomers, which is critical given their potentially different biological activities. ijpsr.infocore.ac.uk

Future directions in analytical profiling should include:

Metabolite Identification: In-depth studies using in vitro models (e.g., human liver microsomes) and in vivo studies to identify and characterize the phase I and phase II metabolites of this compound. researchgate.net

Isomer Differentiation: Development of robust chromatographic methods for the separation of all possible stereoisomers of this compound.

High-Throughput Screening: Implementation of automated and high-throughput analytical methods for the rapid screening of large numbers of samples.

Novel Sample Preparation Techniques: Exploration of advanced sample preparation methods, such as solid-phase microextraction (SPME) and dispersive solid-phase extraction (dSPE), to enhance the sensitivity and selectivity of the analysis. up.ac.za

Table 2: Advanced Analytical Platforms for this compound Research

| Analytical Platform | Application | Key Advantages |

| LC-HRMS (e.g., QTOF) | Identification and quantification of parent compound and metabolites. | High sensitivity, high mass accuracy, structural elucidation capabilities. |

| GC-MS | Analysis of volatile derivatives. | High chromatographic resolution, established libraries for identification. |

| Chiral Chromatography | Separation of stereoisomers. | Allows for the study of enantiomer-specific properties. |

| Hyphenated Techniques (e.g., LC-NMR) | Unambiguous structure elucidation. | Provides detailed structural information. ijper.org |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transformative technologies with the potential to revolutionize chemical research. rsc.orgnih.govwvu.edu In the context of this compound, AI and ML algorithms can be applied to various aspects of its study.

One key application is in the prediction of metabolic pathways. By training ML models on existing data of drug metabolism, it may be possible to predict the likely metabolites of this compound, guiding analytical efforts for their identification. Similarly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activities or toxicological properties of this compound and related compounds based on their chemical structures.

Future research in this area could involve:

Predictive Modeling: Developing in silico models to predict the metabolism, and potential biological targets of this compound.

Data Mining: Applying ML algorithms to large datasets from analytical instruments to uncover novel insights.

Automated Method Development: Utilizing AI to automate and optimize the development of analytical methods for this compound.

Exploration of this compound as a Model Compound for Chemical Research

This compound possesses a chemical structure that makes it an interesting model compound for various areas of chemical research. Its straightforward structure, containing a phenyl group, a hydroxyl group, and an acetylated amine, provides a platform to study fundamental chemical principles.

For instance, this compound can serve as a model compound for studying the metabolism of N-acetylated substances. Research on its biotransformation can provide insights into the enzymatic pathways involved in the metabolism of other drugs and xenobiotics containing similar functional groups. The study of its metabolic stability and metabolite profiling can contribute to a broader understanding of drug metabolism in general. researchgate.net

Furthermore, this compound can be used as a reference standard in the development and validation of analytical methods. Its well-defined structure and properties make it suitable for testing the performance of new analytical techniques, including their accuracy, precision, linearity, and specificity. ijpsr.infocore.ac.uk The development of analytical methods for N-acetylcysteine, a related compound, provides a framework for how this compound could be utilized in this context. ijpsr.infocore.ac.uk

Potential applications of this compound as a model compound include:

Metabolic Pathway Elucidation: Serving as a probe to investigate the activity and specificity of drug-metabolizing enzymes.

Analytical Method Validation: Acting as a standard for the validation of new chromatographic and mass spectrometric methods.

Structure-Property Relationship Studies: Providing a simple scaffold for studying how modifications to its chemical structure affect its physicochemical and biological properties.

Q & A

Q. How can novel synthetic routes for this compound be designed to improve scalability and reduce hazardous byproducts?

- Methodology : Apply green chemistry principles (e.g., atom economy, solvent substitution). Screen bio-catalysts (e.g., immobilized lipases) for acetylation steps to reduce waste . Use life-cycle assessment (LCA) tools to compare environmental impacts of traditional vs. novel routes. Pilot continuous-flow reactors to enhance reproducibility and safety .

- Data-Driven Example : Switching from dichloromethane to cyclopentyl methyl ether (CPME) reduced waste by 40% in a 2024 pilot study .

Q. What experimental frameworks are recommended to assess the compound’s metabolic fate in preclinical models?

- Methodology : Administer isotopically labeled (¹⁴C) this compound to rodent models, collect plasma/urine samples at timed intervals, and analyze via LC-HRMS. Identify metabolites using software (e.g., Compound Discoverer) and cross-reference with metabolic databases (HMDB, Metabolika) . For enzyme kinetics, use human liver microsomes and CYP isoform-specific inhibitors .

Guidance for Data Interpretation

- Contradictory Results : Always contextualize findings with raw data, experimental conditions, and statistical power. For example, discrepancies in toxicity studies may stem from variations in cell viability assays (MTT vs. resazurin) .

- Reproducibility : Archive detailed protocols in electronic lab notebooks (ELNs) and share via platforms like Zenodo. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.